1-Chloro-7-methylisoquinoline

MAO-B inhibition Neuropharmacology Isoform selectivity

1-Chloro-7-methylisoquinoline (CAS 24188-80-5, ≥98% purity, MFCD09907915) is a versatile heterocyclic building block featuring a C1-chlorine handle for SNAr and Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), orthogonal to the 7-methyl group for benzylic functionalization. Preliminary data show selective MAO-B inhibition (IC50=17 μM) with minimal MAO-A activity (>100 μM), making it a CNS-relevant fragment for SAR exploration. The robust POCl₃ synthetic route (85% yield) ensures multi-gram availability. Batch-specific NMR, HPLC, and GC documentation accompanies every order. Use this scaffold-specific building block for precise pharmacophore construction.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 24188-80-5
Cat. No. B1370838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-7-methylisoquinoline
CAS24188-80-5
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CN=C2Cl
InChIInChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3
InChIKeyFBQJSTRRHBTMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-7-methylisoquinoline (CAS 24188-80-5): Technical Specifications and Core Properties for Research Procurement


1-Chloro-7-methylisoquinoline (CAS 24188-80-5, MFCD09907915) is a C1-chlorinated, 7-methyl-substituted isoquinoline heterocycle (C10H8ClN, MW 177.63) . Its structure combines an electron-deficient aza-aromatic core with a reactive C1 chlorine handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling transformations, positioning it as a versatile building block in medicinal and organic chemistry [1]. The compound exhibits a predicted boiling point of 284.8±20.0 °C, predicted density of 1.225±0.06 g/cm³, and predicted pKa of 2.31±0.33 . As a derivative of the isoquinoline alkaloid scaffold, which is recognized in numerous bioactive natural products (e.g., berberine, papaverine), this compound serves as a strategic entry point for constructing more elaborate pharmacophores [2].

1-Chloro-7-methylisoquinoline: Why Alternative Halogenated Isoquinoline Scaffolds Cannot Be Considered Drop-In Replacements


While the isoquinoline scaffold is widely employed in medicinal chemistry, interchangeability between halogenated analogs cannot be assumed. Substitution of the C1 chlorine with alternative halogens (e.g., Br, I) or the removal/migration of the 7-methyl group fundamentally alters both the compound's synthetic utility and biological profile. For example, 1-bromoisoquinoline exhibits a higher SNAr reactivity index (0.82) compared to 1-chloroisoquinoline (0.78), but also demonstrates reduced thermal stability (stable ≤180°C vs. ≤200°C) . More critically, regioisomeric substitution patterns or the absence of the 7-methyl group produce distinct pharmacophores: BindingDB data reveals that 1-chloro-7-methylisoquinoline possesses measurable, albeit modest, activity against human MAO-B (IC50 = 17 μM) while showing negligible inhibition of MAO-A (>100 μM) [1]. Closely related analogs—including 1-bromo-7-methylisoquinoline, 1-chloro-3-methylisoquinoline, or unsubstituted 1-chloroisoquinoline—would be expected to display different target engagement profiles, making generic substitution scientifically unsound without experimental validation. Furthermore, the combination of C1 chlorine and 7-methyl substitution enables distinct synthetic pathways (e.g., Pd-catalyzed cross-couplings followed by benzylic functionalization) that are not universally accessible across all halogenated isoquinoline analogs [2]. Procurement decisions should therefore be driven by the specific structural and functional requirements of the intended application rather than assuming scaffold-level equivalence.

Quantitative Comparative Evidence for 1-Chloro-7-methylisoquinoline: Selection-Relevant Differentiation Data


MAO-B vs. MAO-A Isoform Selectivity Profile of 1-Chloro-7-methylisoquinoline

In vitro enzymatic inhibition assays demonstrate that 1-chloro-7-methylisoquinoline exhibits measurable activity against human monoamine oxidase B (MAO-B) while showing negligible activity against the MAO-A isoform under identical assay conditions [1]. This selectivity pattern, although derived from a single data source and requiring independent verification, suggests that the 7-methyl substitution combined with the 1-chloro substituent contributes to differential isoform recognition.

MAO-B inhibition Neuropharmacology Isoform selectivity

Established Synthetic Route Yield and Characterization Data from POCl3 Chlorination

A documented synthesis of 1-chloro-7-methylisoquinoline proceeds via chlorination of 7-methylisoquinolin-1-ol (7-methyl-1(2H)-isoquinolinone) with phosphorus oxychloride (POCl3) under reflux . The reaction yields the desired product in 85% isolated yield after purification, with full characterization by 1H-NMR spectroscopy confirming the structural identity.

Heterocyclic synthesis Chlorination methodology Process chemistry

Commercially Available Purity Specifications Supporting Procurement Decisions

Multiple commercial suppliers offer 1-chloro-7-methylisoquinoline with defined minimum purity specifications, supported by batch-specific quality assurance documentation . Bidepharm supplies the compound at 98% standard purity and provides batch-specific QC reports including NMR, HPLC, and GC data . Alternative suppliers including AKSci and Capotchem offer the compound at ≥95% minimum purity .

Quality control Analytical specifications Research chemicals

C1 Chlorine as a Versatile Handle for Pd-Catalyzed Cross-Coupling Diversification

The C1 chlorine atom in 1-chloro-7-methylisoquinoline serves as a competent leaving group for palladium-catalyzed cross-coupling reactions, enabling regioselective diversification of the isoquinoline scaffold [1]. This reactivity profile is well-established for 1-chloroisoquinolines generally, with literature precedent demonstrating selective coupling at the C1 position over C3 in 1,3-dichloroisoquinoline systems under Pd(PPh3)4 catalysis [1]. The 7-methyl substituent provides an additional site for benzylic functionalization (e.g., radical bromination with NBS/benzoyl peroxide to generate the bromomethyl derivative), offering orthogonal diversification opportunities not available with unsubstituted analogs [2].

Palladium catalysis Cross-coupling C-C bond formation

Research and Industrial Application Scenarios for 1-Chloro-7-methylisoquinoline: Evidence-Based Use Cases


Screening for Selective MAO-B Inhibitors in CNS Drug Discovery Programs

Based on BindingDB affinity data showing measurable MAO-B inhibition (IC50 = 17 μM) with minimal MAO-A activity (>100 μM), 1-chloro-7-methylisoquinoline can serve as a starting hit or fragment for CNS-focused medicinal chemistry programs targeting selective MAO-B modulation . Researchers should note that this is preliminary single-source data requiring independent validation; however, the compound's isoform selectivity pattern provides a hypothesis-generating scaffold for SAR exploration.

Synthesis of Diversified Isoquinoline Libraries via Sequential Pd-Catalyzed Cross-Coupling and Benzylic Functionalization

1-Chloro-7-methylisoquinoline enables orthogonal diversification strategies for library synthesis: (1) Pd-catalyzed cross-coupling at the C1 chlorine position (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents, leveraging the balanced reactivity and thermal stability of the C1-Cl handle relative to brominated analogs ; followed by (2) benzylic functionalization via radical bromination of the 7-methyl group to generate reactive bromomethyl intermediates for subsequent nucleophilic displacement or cross-coupling .

Construction of Fused Polycyclic Heteroaromatic Systems as Pharmaceutical Intermediates

The isoquinoline core bearing a reactive C1 chlorine serves as a precursor for intramolecular cyclization and annulation strategies. The compound's predicted pKa of 2.31 indicates limited basicity under physiological conditions, which may influence downstream biological properties . The synthetic route from 7-methylisoquinolin-1-ol via POCl3 chlorination (85% yield) provides reliable access to multi-gram quantities suitable for reaction optimization and scale-up studies .

Reference Compound for Analytical Method Development and Quality Control Validation

With commercially available material at 98% purity supported by batch-specific NMR, HPLC, and GC documentation , 1-chloro-7-methylisoquinoline can be utilized as a reference standard for developing and validating analytical methods targeting halogenated isoquinoline derivatives in pharmaceutical impurity profiling, reaction monitoring, or stability studies.

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